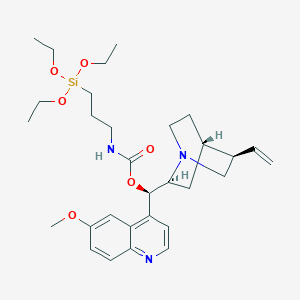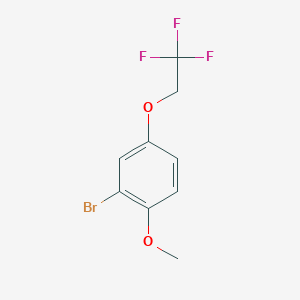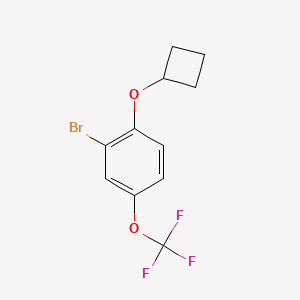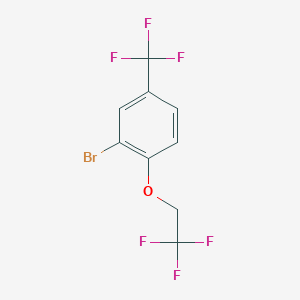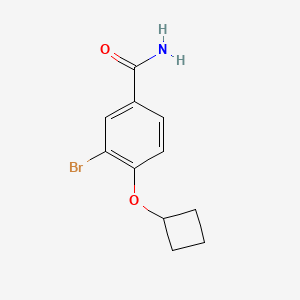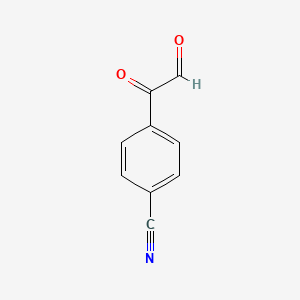
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene
Übersicht
Beschreibung
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene (2FE5TMB) is a versatile synthetic intermediate used in a variety of organic synthesis processes. It is a five-membered heterocyclic compound containing a bromine atom and three fluorine atoms. It is a colorless liquid, and its boiling point is 155°C. As a versatile intermediate, 2FE5TMB has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry and Organic Synthesis
Research by Chapyshev and Chernyak (2013) discusses the selective defluorination and azidation of related bromobenzene compounds, leading to products that could be used as new photoactive cross-linking reagents for polymer chemistry and as precursors in organic synthesis for the development of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Materials Science
In the field of materials science, Huang et al. (2020) explored the reactivity of polyfluoroalkoxy-substituted bromobenzenes in direct arylation of heteroarenes using palladium catalysis. This process provides an efficient route to polyfluoroalkoxy-containing arylated heteroaromatics, showcasing the role of similar fluorinated compounds in synthesizing materials with potential electronic and photonic applications (Huang et al., 2020).
Organometallic Chemistry
The synthesis and characterization of monocarbollide complexes of osmium, as described by Ellis et al. (2000), highlight the application of bromobenzene derivatives in the formation of organometallic complexes. These complexes can be used as catalysts or in the study of metal-ligand interactions, further contributing to advancements in catalysis and organometallic chemistry (Ellis et al., 2000).
Electrophilic Fluorination
Guo et al. (2017) demonstrated the asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes, using a trifluoromethyl arylsulfonate as a new trifluoromethoxylation reagent. This method allows for the introduction of trifluoromethoxy groups into drugs and agrochemicals, enhancing their properties due to the strongly electron-withdrawing nature and high lipophilicity of the trifluoromethoxy group (Guo et al., 2017).
Eigenschaften
IUPAC Name |
2-bromo-1-(2-fluoroethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c10-7-5-6(16-9(12,13)14)1-2-8(7)15-4-3-11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKOHXCGAXZWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoroethoxy)-5-(trifluoromethoxy)bromobenzene | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B3114296.png)
![2-[2-(Methylthio)pyrimidin-4-yl]-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B3114310.png)
![(1Z,5Z)-Cycloocta-1,5-diene;(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B3114318.png)
![rac-(1S,2R,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3114328.png)


